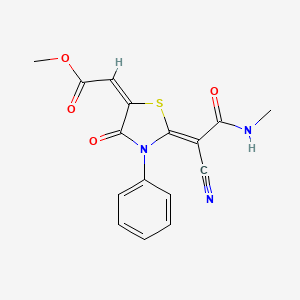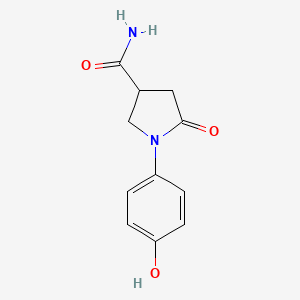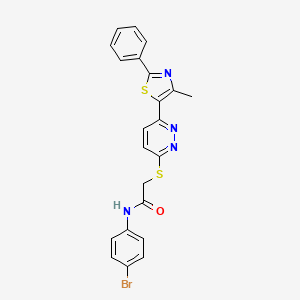
5-(4-bromophenyl)-2-(isopropylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-(4-bromophenyl)-2-(isopropylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole" is a derivative of the 1H-imidazole class, which is characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The structure of this compound suggests it may have interesting chemical and physical properties, as well as potential biological activity due to the presence of the imidazole ring, a bromophenyl group, an isopropylthio substituent, and a trifluoromethylphenyl group.
Synthesis Analysis
The synthesis of trisubstituted 1H-imidazoles, which are structurally related to the compound , can be achieved through a one-pot three-component condensation reaction. This process involves the use of benzil or benzoin, aldehydes, and ammonium acetate under solvent-free conditions, catalyzed by a Brønsted acidic ionic liquid . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be characterized by various spectroscopic techniques such as UV-Vis, IR, NMR, and Mass Spectrometry. Single crystal X-ray diffraction can provide detailed geometric parameters, which can be compared with theoretical calculations performed using software like Gaussian09 at the B3LYP functional and 6-31G* level basis set . The presence of substituents like bromophenyl and trifluoromethylphenyl groups can significantly influence the electronic distribution and steric hindrance within the molecule, affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions depending on their substituents. For instance, compounds with a nitropyridine group and a bromophenyl substituent can react with triethylamine to form imidazopyridines and indoles . The presence of a bromophenyl group in the compound of interest suggests that it may also participate in similar reactions, potentially leading to the formation of new heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as trifluoromethyl can affect the compound's acidity, electron distribution, and overall reactivity. The bromophenyl group can make the compound amenable to further functionalization through palladium-catalyzed coupling reactions. The imidazole ring itself is known for its role in coordination chemistry, potentially allowing the compound to form complexes with various metals . The physical properties such as solubility, melting point, and stability can be deduced from the nature of the substituents and the overall molecular architecture.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Imidazole derivatives, including those with bromophenyl substituents, are frequently explored for their versatile reactivity and potential in synthesizing novel compounds with significant biological activities. For instance, the reaction of substituted phenylaminoisoxazol-5(2H)-ones with triethylamine has been shown to yield imidazo[1,2-a]pyridines and indoles, highlighting the reactivity of bromophenyl-substituted compounds in synthesizing heterocyclic compounds with potential biological applications (Khalafy, Setamdideh, & Dilmaghani, 2002).
Antimicrobial Activities
Compounds with imidazole moieties, especially those modified with bromophenyl groups, have been studied for their antimicrobial properties. A study designed and synthesized 1,2,3-triazole derivatives incorporating bromophenyl and found some compounds exhibited potent antimicrobial activities, suggesting the potential of bromophenyl-imidazole derivatives in antimicrobial research (Zhao et al., 2012).
Catalytic and Polymerisation Applications
The structural features of imidazole derivatives make them candidates for catalysis and polymerisation processes. Transition-metal complexes of phenoxy-imine ligands modified with pendant imidazolium salts, for example, have been synthesized and tested as ethylene polymerization catalysts, highlighting the role of imidazole and bromophenyl groups in developing new materials and catalysts (Houghton et al., 2008).
Environmental Applications
Imidazole derivatives, particularly those involving bromophenyl groups, have also been explored for environmental applications such as CO2 capture. A study involving the synthesis of an ionic liquid for CO2 sequestration highlights the potential of imidazole derivatives in environmental chemistry and green chemistry applications (Bates et al., 2002).
Mecanismo De Acción
Propiedades
IUPAC Name |
5-(4-bromophenyl)-2-propan-2-ylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrF3N2S/c1-12(2)26-18-24-11-17(13-6-8-15(20)9-7-13)25(18)16-5-3-4-14(10-16)19(21,22)23/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDDBRIOEDKZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-2-(isopropylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

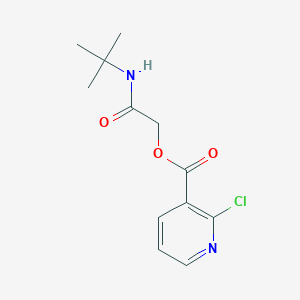
![6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2530697.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2530700.png)
![2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2530701.png)
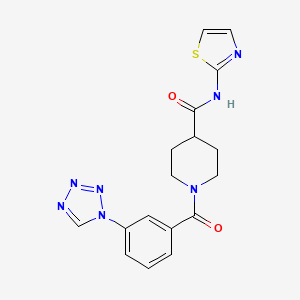
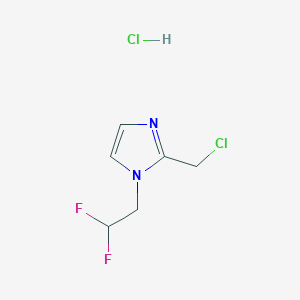
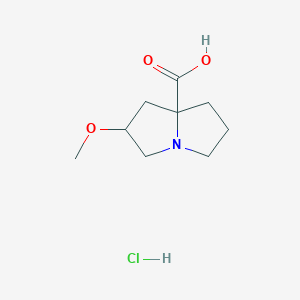
![6-Cyclopentyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B2530707.png)

